(S)-morpholin-3-ylmethanol is an organic compound characterized by the molecular formula C₅H₁₁NO₂ and a molecular weight of approximately 117.148 g/mol. It features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms. The compound exists in both free base and hydrochloride forms, with the hydrochloride variant being more soluble in water . Its structure allows for interactions with various biological systems due to the presence of hydroxyl and amine functional groups.
(S)-Morpholin-3-ylmethanol itself likely does not have a specific mechanism of action as it is a building block molecule. Its significance lies in its potential to be incorporated into more complex molecules that may have specific mechanisms of action depending on their design.
No data on the specific safety hazards of (S)-Morpholin-3-ylmethanol is available in scientific literature. However, similar molecules containing morpholine rings can irritate the skin and eyes and may be harmful if swallowed []. Always handle unknown chemicals with care and consult with a safety professional before handling any new compound in a lab.
A common method for synthesizing (S)-morpholin-3-ylmethanol involves the reaction of (S)-3-chloromorpholine with methanol .
Research indicates that (S)-morpholin-3-ylmethanol exhibits various biological activities:
The compound's interaction with biological targets is attributed to its structural features that allow it to engage in hydrogen bonding and other molecular interactions .
The synthesis of (S)-morpholin-3-ylmethanol can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for this compound .
(S)-morpholin-3-ylmethanol has various applications:
Its ability to interact with biological systems makes it valuable for developing new therapeutic agents .
Interaction studies have focused on the compound's binding affinity to various biological targets. Preliminary findings suggest that (S)-morpholin-3-ylmethanol may interact with receptors involved in neurotransmission and cell signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects .
Several compounds share structural similarities with (S)-morpholin-3-ylmethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(R)-morpholin-3-ylmethanol | 1212377-10-0 | 1.00 |
(4-Methylmorpholin-3-yl)methanol | 1159598-86-3 | 0.89 |
((2R,3R)-2-Methylmorpholin-3-yl)methanol | 681851-40-1 | 0.74 |
3-(Methoxymethyl)morpholine | 955400-08-5 | 1.00 |
(S)-morpholin-3-ylmethanol is unique due to its specific stereochemistry, which influences its biological activity and interaction with biological receptors. Unlike its enantiomer (R)-morpholin-3-ylmethanol, it may exhibit different pharmacological effects, making it a subject of interest in medicinal chemistry.
(S)-Morpholin-3-ylmethanol (C₅H₁₁NO₂) is a chiral morpholine derivative featuring a six-membered heterocyclic ring with one oxygen and one nitrogen atom. The compound’s stereogenic center at the C3 position of the morpholine ring governs its spatial configuration, which is critical for its interactions with biological targets. The hydroxymethyl (-CH₂OH) group at C3 introduces polarity, enabling hydrogen bonding and influencing solubility in both aqueous and organic solvents.
The morpholine ring adopts a chair conformation, with the nitrogen atom occupying an axial position and the hydroxymethyl group in an equatorial orientation. This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl group and the morpholine oxygen. The (S)-enantiomer is preferentially synthesized due to its relevance in medicinal chemistry, as it often exhibits higher binding affinity to biological targets compared to its (R)-counterpart.
Table 1: Physicochemical Properties of (S)-Morpholin-3-ylmethanol
Property | Value | Source |
---|---|---|
Molecular Weight | 117.15 g/mol | |
Boiling Point | Not reported | |
Solubility (HCl salt) | >50 mg/mL in water | |
Specific Rotation (α) | +12.5° (c = 1, MeOH) |
The stereochemistry of the C3 position is preserved during synthetic transformations, making it a reliable chiral auxiliary in asymmetric synthesis. X-ray crystallography studies confirm the (S)-configuration, with bond angles and torsion angles consistent with its predicted chair conformation.
The synthesis of (S)-morpholin-3-ylmethanol was first reported in the early 2000s, with Sasaki et al. pioneering a route starting from serinol derivatives. Early methods relied on resolution techniques to separate enantiomers, but yields were low (<30%). The advent of stereospecific strategies in the 2010s, such as the use of chiral pool materials like (S)-epichlorohydrin, enabled enantioselective synthesis with >95% enantiomeric excess (ee).
Recent advancements focus on green chemistry principles. For example, Breuning et al. developed a one-pot synthesis using LiClO₄ as a Lewis acid, achieving 77% yield without chromatography. Catalytic asymmetric methods, such as palladium-catalyzed allylic substitutions, have further streamlined production.
Table 2: Evolution of Synthetic Methods
Year | Method | Yield (%) | ee (%) | Source |
---|---|---|---|---|
2005 | Resolution via diastereomeric salts | 30 | 99 | |
2018 | Stereospecific cyclization | 85 | >99 | |
2023 | Lewis acid-mediated one-pot synthesis | 77 | 98 |
Current research prioritizes scalability and sustainability, with ionic liquid solvents and flow chemistry being explored to reduce waste.
(S)-Morpholin-3-ylmethanol serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its morpholine ring enhances metabolic stability in drug candidates, while the hydroxymethyl group facilitates further functionalization.
In drug discovery, the compound is a key building block for kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance, it is used in the synthesis of (S,S)-reboxetine, an antidepressant, via aryl-chromium-mediated nucleophilic substitution. The morpholine ring’s ability to mimic transition states in enzymatic reactions also makes it valuable for protease inhibitors.
Applications in Asymmetric Synthesis:
Table 3: Industrial Applications
Sector | Use Case | Example |
---|---|---|
Pharmaceuticals | SNRIs, kinase inhibitors | Reboxetine, imatinib analogs |
Materials Science | Polyamide crosslinkers | High-temperature polymers |
Catalysis | Chiral ligands for asymmetric synthesis | Pd-catalyzed allylations |
Nucleophilic substitution reactions represent one of the fundamental approaches for synthesizing (S)-morpholin-3-ylmethanol and related morpholine derivatives . The traditional synthesis often involves the reaction of morpholine with formaldehyde and hydrogen chloride under controlled conditions to ensure formation of the desired product . This approach typically proceeds through a two-step mechanism where morpholine first reacts with formaldehyde in the presence of a catalyst to form morpholin-3-ylmethanol, followed by treatment with hydrogen chloride gas to form the hydrochloride salt .
The nucleophilic substitution pathway has been extensively studied for morpholine derivatives, with common reagents including alkyl halides and acid chlorides . Research has demonstrated that substitution reactions often involve reagents such as alkyl halides and acid chlorides, which can undergo nucleophilic attack by the morpholine nitrogen or the hydroxyl group present in morpholin-3-ylmethanol . The reaction conditions typically require careful control of temperature and pH to achieve optimal yields and selectivity .
Industrial implementations of nucleophilic substitution approaches have shown that reaction temperatures can range from approximately 25°C to 150°C or the boiling point of the solvents used [1]. The time period required for complete reaction typically ranges from 30 minutes to 5 hours, with optimal conditions often achieved within 1 hour [1]. Molar equivalents of reagents can vary from 1 to 5 moles relative to the starting morpholine compound, with one mole being most commonly preferred for economic efficiency [1].
Parameter | Range | Optimal Conditions |
---|---|---|
Temperature | 25-150°C | Boiling point of solvent [1] |
Reaction Time | 30 minutes - 5 hours | 1 hour [1] |
Molar Ratio | 1-5 equivalents | 1 equivalent [1] |
Catalytic hydrogenation represents a crucial synthetic methodology for the preparation of chiral morpholine derivatives, including (S)-morpholin-3-ylmethanol [15]. Asymmetric hydrogenation of unsaturated morpholines has been developed using bisphosphine-rhodium catalysts bearing large bite angles, achieving quantitative yields and excellent enantioselectivities up to 99% enantiomeric excess [15]. This approach allows for the systematic preparation of 2-substituted chiral morpholines through direct reduction of the corresponding unsaturated precursors [15].
The hydrogenation methodology employs rhodium-based catalyst systems that demonstrate remarkable selectivity for morpholine substrates [24]. Mechanistic studies have revealed that the turnover-limiting step in rhodium-catalyzed hydrogenation involves oxidative addition of hydrogen to the substrate-bound complex [24]. Research has shown that alkyne hydrogenation proceeds 40 times faster than alkene hydrogenation, providing excellent chemoselectivity for morpholine synthesis [24].
Transfer hydrogenation represents an alternative catalytic approach that has shown significant promise for morpholine synthesis [7]. The process utilizes isopropanol as a hydrogen source, with the reaction proceeding through either inner sphere or outer sphere mechanisms depending on the catalyst system employed [7]. When isopropanol is used as the hydrogen source, acetone is obtained as a by-product, while ethanol generates acetaldehyde which can react further with another equivalent of ethanol [7].
Catalyst System | Selectivity | Yield | Enantioselectivity |
---|---|---|---|
Bisphosphine-Rhodium | High | Quantitative | Up to 99% ee [15] |
Rhodium-Phosphine | 40:1 (alkyne:alkene) | Variable | N/A [24] |
Transfer Hydrogenation | Moderate | Good | Variable [7] |
The Noyori-Ikariya catalyst, specifically ruthenium chloride [(S,S)-Ts-diamine] (η6-p-cymene), affords chiral 3-substituted morpholines in good yield with enantiomeric excesses exceeding 95% [29]. The reaction demonstrates excellent functional group tolerance and substrate scope investigations have revealed that hydrogen-bonding interactions between the oxygen in the backbone of ether-containing substrates and the ligand of the ruthenium catalyst are crucial for obtaining high enantiomeric excesses [29].
Organocatalytic approaches have also proven highly effective for asymmetric morpholine synthesis [19]. A general enantioselective synthesis method employs organocatalytic enantioselective chlorination of aldehydes followed by reductive amination with amines containing embedded nucleophiles [19]. This methodology allows for the rapid preparation of functionalized, pharmaceutically relevant morpholines in 35-60% overall yields with 75-98% enantiomeric excess [19].
Recent developments in copper-catalyzed asymmetric synthesis have demonstrated remarkable efficiency in producing chiral morpholines [35]. The copper-catalyzed asymmetric propargylic amination/desymmetrization strategy produces structurally diverse chiral morpholines bearing N-α-quaternary stereocenters with high efficiency and selectivity, achieving up to 91% yield, 97:3 enantiomeric ratio, and greater than 19:1 diastereomeric ratio [35].
Catalytic System | Yield | Enantioselectivity | Diastereoselectivity |
---|---|---|---|
Ti/Ru Tandem | Good | >95% ee [29] | N/A |
Organocatalytic | 35-60% | 75-98% ee [19] | N/A |
Copper-Catalyzed | Up to 91% | 97:3 er [35] | >19:1 dr [35] |
Enzymatic and biocatalytic approaches represent environmentally sustainable alternatives for the synthesis of chiral morpholine derivatives [22]. Multi-enzymatic routes have been developed for the synthesis of chiral secondary amine scaffolds, exploiting ranges of carboxylic acid reductase, ω-transaminase, imine reductase, galactose oxidase, and alcohol dehydrogenase enzyme homologs [22]. These cascades take advantage of generally compatible reaction conditions and can be implemented through in vivo, in vitro, or hybrid cascade designs [22].
A particularly successful implementation involves a carboxylic acid reductase-transaminase-imine reductase single whole cell cascade for the production of chiral secondary amines through conversion of simple linear keto acids [22]. This system achieves complete cofactor requirements through the microbial host cell, eliminating the need for external cofactor supplementation [22]. Cascade optimization has been accomplished through sequential parameter investigation and control over expression levels of recombinant cascade enzymes through gene duplications [22].
Alternative biocatalytic routes have demonstrated the synthesis of valuable drug precursors through galactose oxidase-imine reductase cascades [22]. This approach has been successfully applied to the synthesis of 3-aminopiperidine, a valuable drug precursor, demonstrating the potential for enzymatic routes in pharmaceutical intermediate production [22]. The biocatalytic transformations continue to take an increasingly central role in modern synthetic strategies due to their high selectivity and environmental compatibility [10].
Lipase-catalyzed transformations have shown particular promise for morpholine synthesis [10]. The acetylative desymmetrisation of structurally related diols using commercial lipase from Pseudomonas fluorescens has been employed to access tricyclic enaminones [10]. This biotransformation furnished the desired enantiomer in 48% yield and 88% enantiomeric excess, demonstrating the viability of enzymatic approaches for complex morpholine derivatives [10].
Enzymatic System | Target Product | Yield | Selectivity |
---|---|---|---|
CAR-TA-IRED Cascade | Chiral Secondary Amines | Variable | High [22] |
GOase-IRED Cascade | 3-Aminopiperidine | Good | High [22] |
Lipase Desymmetrisation | Tricyclic Enaminones | 48% | 88% ee [10] |
Industrial production of (S)-morpholin-3-ylmethanol requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and environmental considerations [31]. A novel preparation method for chiral 2-hydroxymethyl morpholine compounds has been developed specifically for industrial applications, utilizing chiral glycerin chlorohydrin as starting material [31]. This approach involves reaction with benzylamine to generate chiral 3-benzylamino-1,2-propanediol, followed by acylation and cyclization steps to obtain the desired morpholine products [31].
The industrial synthesis pathway demonstrates several advantages including simple and safe reagents, short synthetic steps, high reaction yields for each step, and convenient purification of intermediate products [31]. The method achieves high purity of target products and is particularly suitable for industrial production due to its scalability and operational simplicity [31]. The process involves carrying out cyclization, reduction, and hydrogenation steps followed by appropriate protection reactions on amino groups to generate the final chiral morpholine derivatives [31].
Flow chemistry approaches have emerged as promising techniques for scalable morpholine production [27]. Continuous flow multistep synthesis offers several benefits including enhanced safety through closed reactor systems, minimized exposure to hazardous reagents, and improved control over reaction parameters [27]. The use of small reaction volumes compared to conventional batch vessels minimizes pressure and temperature increases while maintaining high efficiency [27].
Large-scale pharmaceutical manufacturing has adopted optimized synthetic routes that significantly improve overall efficiency [26]. Development and scale-up of improved manufacturing routes have achieved overall yields of 32% for complex morpholine-containing pharmaceutical compounds [26]. When considering the longest linear sequence, new synthetic routes have shortened the synthesis from 13 steps to 9 steps while improving overall yield from 4% to 16% [26].
Process optimization studies have demonstrated that industrial production benefits from careful control of reaction conditions [32]. General procedures for morpholine synthesis involve addition of substrates and catalysts to quartz reaction tubes protected by high-pressure vessels, followed by treatment with absolute ethanol and acid additives [34]. The reactor systems are purged with high-purity hydrogen and continuously stirred under controlled pressure and temperature conditions [34].
Production Parameter | Batch Process | Flow Process | Optimization |
---|---|---|---|
Reaction Steps | 13 steps [26] | 9 steps [26] | 31% reduction |
Overall Yield | 4% [26] | 16% [26] | 4-fold improvement |
Pressure Conditions | Variable | 30 bar H₂ [34] | Controlled |
Temperature Range | Variable | 150°C [34] | Optimized |
Reaction Time | Extended | 18 hours [34] | Standardized |
The scalable production of morpholine derivatives requires integration of multiple synthetic strategies to achieve commercial viability [28]. Industrial applications utilize morpholine derivatives as pharmaceutical intermediates, introducing specific functional groups or structural features into active pharmaceutical ingredients [28]. The synthesis methods must accommodate large-scale production while maintaining high product purity and consistent quality control standards [28].